molecular formula C9H11ClFNO B3163119 N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine CAS No. 883524-21-8

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Cat. No.: B3163119
CAS No.: 883524-21-8
M. Wt: 203.64 g/mol
InChI Key: BPYCBSLWOMFBPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is a chemical compound with the molecular formula C₉H₁₁ClFNO and a molecular weight of 203.64 g/mol . This compound is primarily used in biochemical research and has various applications in different scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine typically involves the reaction of 2-chloro-5-fluorophenol with ethylene oxide to form 2-(2-chloro-5-fluorophenoxy)ethanol. This intermediate is then reacted with methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the synthesis generally follows the same principles as laboratory-scale preparation, with optimizations for larger-scale reactions and purification processes to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions due to the presence of the chloro and fluoro groups.

    Oxidation and Reduction: It can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly documented.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium carbonate in an aprotic solvent like dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in an alcoholic solvent can be employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted amines, while oxidation can produce corresponding ketones or aldehydes.

Scientific Research Applications

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is used in several scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is used in biochemical assays to investigate enzyme activities and protein interactions.

    Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action for N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to active sites or altering their conformation. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-Chloro-4-fluorophenoxy)ethyl]-N-methylamine
  • N-[2-(2-Bromo-5-fluorophenoxy)ethyl]-N-methylamine
  • N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-ethylamine

Uniqueness

N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine is unique due to its specific substitution pattern on the phenoxy ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for targeted research applications where other similar compounds may not be as effective .

Properties

IUPAC Name

2-(2-chloro-5-fluorophenoxy)-N-methylethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClFNO/c1-12-4-5-13-9-6-7(11)2-3-8(9)10/h2-3,6,12H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPYCBSLWOMFBPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCCOC1=C(C=CC(=C1)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 2
Reactant of Route 2
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 3
Reactant of Route 3
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 4
Reactant of Route 4
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 5
Reactant of Route 5
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine
Reactant of Route 6
Reactant of Route 6
N-[2-(2-Chloro-5-fluorophenoxy)ethyl]-N-methylamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.